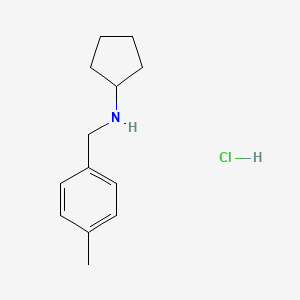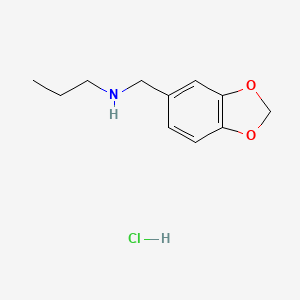amine hydrochloride CAS No. 90389-09-6](/img/structure/B6319730.png)
[(2,4-Dichlorophenyl)methyl](propyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4-Dichlorophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C10H14Cl3N . It has a molecular weight of 254.58386 . It is sold by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)methylamine hydrochloride” can be represented by the SMILES stringClC1=CC(Cl)=CC=C1C(C)(C)N.Cl . The InChI key for this compound is DONBZZYSLNXYQI-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity
Global Trends in Herbicide Toxicity Studies : A scientometric review on 2,4-D herbicide (a chemical related to the query) outlined the advancement in research on its toxicology and mutagenicity, highlighting the significant contribution from the USA, Canada, and China. The focus has been on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target aquatic species. Future research is expected to delve into molecular biology aspects, particularly gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment in Pesticide Production : The study discusses the challenges in treating high-strength wastewater from pesticide production, including compounds like 2,4-D. It emphasizes the effectiveness of biological processes and granular activated carbon in removing these contaminants, aiming for high-quality effluent while stressing the importance of experimental evaluation for process design and efficiency (Goodwin, Carra, Campo, & Soares, 2018).
Assessment of Organochlorine Compounds' Impact : This paper evaluates the contamination effects of chlorophenols, including 2,4-dichlorophenol, on the aquatic environment. It finds these compounds to exert moderate toxic effects on mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. The study also discusses the compounds' persistence and bioaccumulation potential (Krijgsheld & Gen, 1986).
Degradation and Biodegradation
Herbicides Based on 2,4-D : This review focuses on the environmental behavior of 2,4-D and microbial aspects of its biodegradation. It underscores the role of microorganisms in mitigating environmental pollution caused by such herbicides, thereby safeguarding public health (Magnoli et al., 2020).
Sorption to Soil and Organic Matter : The paper reviews experiments on the sorption of 2,4-D and other phenoxy herbicides to soil, emphasizing the relevance of soil organic matter and iron oxides as major sorbents. The study highlights the need for further research to understand the sorption mechanisms and improve environmental safety measures (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-2-5-13-7-8-3-4-9(11)6-10(8)12;/h3-4,6,13H,2,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEOZMDOWAZQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%](/img/structure/B6319648.png)
amine hydrochloride](/img/structure/B6319656.png)
![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)


![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)
![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)



![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319736.png)
amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319777.png)